molecular formula C12H13ClO2 B1416602 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde CAS No. 902836-47-9

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Cat. No.: B1416602
CAS No.: 902836-47-9
M. Wt: 224.68 g/mol
InChI Key: VLDLOMXOOPWPHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the tetrahydropyran ring system. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .

Properties

IUPAC Name

4-(2-chlorophenyl)oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDLOMXOOPWPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654805
Record name 4-(2-Chlorophenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-47-9
Record name 4-(2-Chlorophenyl)oxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 2
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4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 3
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4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 4
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4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 5
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Reactant of Route 6
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde

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